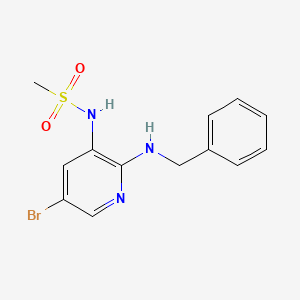
n-(2-(Benzylamino)-5-bromopyridin-3-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-(Benzylamino)-5-bromopyridin-3-yl)methanesulfonamide is a complex organic compound with a unique structure that includes a bromine atom, a phenylmethyl group, and a methanesulfonamide group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-(Benzylamino)-5-bromopyridin-3-yl)methanesulfonamide typically involves multiple steps, including the bromination of a pyridine derivative, followed by the introduction of the phenylmethyl group and the methanesulfonamide group. Common reagents used in these reactions include bromine, phenylmethylamine, and methanesulfonyl chloride. The reaction conditions often involve the use of solvents such as toluene or dichloromethane and catalysts like palladium or copper compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
n-(2-(Benzylamino)-5-bromopyridin-3-yl)methanesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and bases like potassium carbonate. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various functionalized pyridine derivatives .
Aplicaciones Científicas De Investigación
n-(2-(Benzylamino)-5-bromopyridin-3-yl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of n-(2-(Benzylamino)-5-bromopyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other brominated pyridine derivatives and methanesulfonamide-containing molecules. Examples include:
- 2-amino-5-bromo-3-nitropyridine
- N-(5-bromo-2-(2-(isopropylamino)ethoxy)pyridin-3-yl)propane-2-sulfonamide .
Uniqueness
n-(2-(Benzylamino)-5-bromopyridin-3-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H14BrN3O2S |
|---|---|
Peso molecular |
356.24 g/mol |
Nombre IUPAC |
N-[2-(benzylamino)-5-bromopyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C13H14BrN3O2S/c1-20(18,19)17-12-7-11(14)9-16-13(12)15-8-10-5-3-2-4-6-10/h2-7,9,17H,8H2,1H3,(H,15,16) |
Clave InChI |
KTHVHPPOTKBQGF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=C(N=CC(=C1)Br)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















